molecular formula C23H24ClFN4OS B3001205 N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189713-49-2

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B3001205
CAS RN: 1189713-49-2
M. Wt: 458.98
InChI Key: FRYSJQYKFDMJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related functional groups and structural motifs. For instance, the first paper discusses the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and their evaluation for antiplasmodial properties . The second paper details the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These studies contribute to the broader understanding of acetamide derivatives and their potential applications.

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step reaction sequences. In the first paper, the authors describe a one-pot reaction sequence starting with a Beckmann rearrangement followed by trifluoroacetylation . Although the exact synthesis of the compound is not detailed, similar strategies could potentially be applied, considering the presence of an acetamide group and halogenated aromatic rings in its structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using various spectroscopic techniques. The second paper provides an example of how NMR (1H, 13C, 19F) and IR spectroscopy, along with X-ray diffraction analysis, are used to determine the structure of a synthesized acetamide . These techniques could be employed to analyze the molecular structure of "N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" to confirm its identity and purity.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups. The first paper suggests that the fluorine atoms on the aromatic rings could play a role in the biological activity of the compounds by affecting their interaction with biological targets . Similarly, the chloro and fluoro substituents in the compound of interest may influence its reactivity and potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While the papers do not provide specific data on the compound , they do offer a framework for how these properties can be assessed. For example, the crystal data provided in the second paper can give insights into the solid-state properties of similar compounds . These properties are essential for understanding the compound's behavior in different environments and for formulating it for potential applications.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-4-3-5-7-16)22(28-23)31-15-20(30)26-17-8-9-19(25)18(24)14-17/h3-9,14H,2,10-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSJQYKFDMJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.